molecular formula C10H19NO2 B13175493 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde

Cat. No.: B13175493
M. Wt: 185.26 g/mol
InChI Key: BHZXNEDZQITCGH-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is an organic compound that features a cyclohexane ring substituted with an aminomethyl group, a methyl group, and a hydroxyacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia, followed by reduction and subsequent oxidation to introduce the hydroxyacetaldehyde group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride and an oxidizing agent like pyridinium chlorochromate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and oxidation processes are often employed to ensure high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyacetaldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetic acid.

    Reduction: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The hydroxyacetaldehyde group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An alkanolamine with similar functional groups but a different ring structure.

    Gabapentin: A compound with a similar aminomethyl group but different overall structure and pharmacological properties.

    1,3-Bis(aminomethyl)cyclohexane: A compound with two aminomethyl groups on a cyclohexane ring.

Uniqueness

2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C10H19NO2/c1-8-3-2-4-10(5-8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3

InChI Key

BHZXNEDZQITCGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CN)C(C=O)O

Origin of Product

United States

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